
N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide is a versatile chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a benzamide core linked to a sulfamoyl group and a methoxyphenethyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methoxyphenethylamine, which is then reacted with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is further reacted with 2-bromoethylbenzamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide has been studied for its inhibitory effects on human nucleotide triphosphate diphosphohydrolases (h-NTPDases). These enzymes play a crucial role in purinergic signaling, which is involved in various physiological processes. Research indicates that sulfamoyl-benzamide derivatives can selectively inhibit h-NTPDases, with some compounds demonstrating sub-micromolar IC50 values. For instance, one study identified a related compound with an IC50 of 2.88 ± 0.13 μM against h-NTPDase1 .
Anti-Cancer Properties
The compound has also shown promise as an anti-cancer agent. Sulfamoyl-benzamide derivatives have been tested against various cancer cell lines, revealing selective toxicity towards certain types of cancer cells. For example, a derivative was found to induce cell cycle arrest in breast cancer cells by inhibiting tubulin polymerization, suggesting potential for further development as a chemotherapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the sulfamoyl group appears to enhance the compound's ability to interact with target enzymes effectively. Studies have shown that modifications to the benzamide scaffold can significantly influence the potency and selectivity of the compound against specific h-NTPDases .
Compound | Target Enzyme | IC50 (μM) | Remarks |
---|---|---|---|
Compound 3i | h-NTPDase1 | 2.88 ± 0.13 | Most potent inhibitor found |
Compound 3f | h-NTPDase2 | Sub-micromolar | Effective against multiple isoforms |
Compound IV | MCF-7 Cell Line | - | Induces cell cycle arrest |
Synthesis and Derivative Development
The synthesis of this compound involves established organic chemistry techniques, including condensation reactions between appropriate amines and sulfonamides. The ability to modify the benzamide structure allows for the exploration of various derivatives with enhanced or altered pharmacological profiles.
Case Studies and Research Findings
Several studies have documented the efficacy of sulfamoyl-benzamide derivatives in preclinical models:
- Inhibition of h-NTPDases : A study demonstrated that sulfamoyl-benzamide derivatives could inhibit h-NTPDases selectively, suggesting their potential use in treating conditions associated with dysregulated purinergic signaling .
- Anti-Cancer Activity : Another investigation revealed that certain sulfamoyl-benzamide compounds exhibited significant cytotoxicity against breast cancer cell lines, indicating their potential as anti-cancer agents .
Wirkmechanismus
The mechanism of action of N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes and pathways, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)phenylsulfonamide
Uniqueness
N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxyphenethyl moiety, in particular, contributes to its specificity and potency in various applications.
Biologische Aktivität
N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article delves into its mechanisms of action, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core linked to a sulfamoyl group and a methoxyphenethyl moiety , which contributes to its unique pharmacological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition alters cellular processes, contributing to its therapeutic effects. Notably, it has been identified as a selective inhibitor for human NTPDases, which are enzymes involved in nucleotide metabolism .
Enzyme Inhibition Studies
Recent studies have demonstrated that derivatives of sulfamoyl-benzamide exhibit significant inhibitory effects on various human NTPDases. For instance, one potent derivative showed an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1, indicating strong inhibitory potential . The following table summarizes the IC50 values for different derivatives:
Compound | Target Enzyme | IC50 (μM) |
---|---|---|
3i | h-NTPDase1 | 2.88 ± 0.13 |
3f | h-NTPDase2 | Sub-micromolar |
3j | h-NTPDase3 | 0.72 ± 0.11 |
2d | h-NTPDase8 | 0.28 ± 0.07 |
These findings suggest that modifications to the sulfamoyl-benzamide structure can enhance selectivity and potency against specific targets.
Anticancer Activity
In addition to enzyme inhibition, this compound has shown promise in anticancer applications. In vitro studies indicated that certain sulfamoyl-benzamide derivatives effectively inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells . The following table presents the inhibition percentages observed in these studies:
Compound | Cell Line | Inhibition (%) |
---|---|---|
IV | MCF-7 | 91.54 ± 3.25 |
IV | MDA-MB-231 | 73.77 ± 3.42 |
NGT 02 | HCT-116 | 63.98 ± 3.15 |
A1 | SW480 | 40.34 ± 1.12 |
These results highlight the potential of this compound in developing new therapeutic agents for cancer treatment.
Case Studies
Several studies have explored the biological activities of sulfamoyl-benzamide derivatives:
- Cell Cycle Arrest : One study demonstrated that a specific derivative led to cell cycle arrest by inhibiting tubulin polymerization, suggesting a mechanism for its anticancer activity .
- Selectivity in Cancer Treatment : Another investigation revealed that compounds containing the methoxy group exhibited selective toxicity towards non-small-cell lung cancer (NSCLC) lines due to differential expression of metabolic enzymes .
Eigenschaften
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)ethylsulfamoyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-17-9-7-15(8-10-17)11-12-20-25(22,23)14-13-19-18(21)16-5-3-2-4-6-16/h2-10,20H,11-14H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUFZPGKRCTEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.